Product packaging for Methyl 4-hydroxyisoxazole-5-carboxylate(Cat. No.:)

Methyl 4-hydroxyisoxazole-5-carboxylate

Cat. No.: B15223094
M. Wt: 143.10 g/mol
InChI Key: ABJIVGWREYWZMT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyisoxazole-5-carboxylate is an isoxazole derivative characterized by a hydroxyl group at position 4 and a methyl ester at position 5 of the heterocyclic ring. Isoxazoles are five-membered aromatic rings containing adjacent oxygen and nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO4 B15223094 Methyl 4-hydroxyisoxazole-5-carboxylate

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

methyl 4-hydroxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-6-10-4/h2,7H,1H3

InChI Key

ABJIVGWREYWZMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NO1)O

Origin of Product

United States

Preparation Methods

Ethylacetoacetate-Based Ring Formation

The cyclocondensation of ethylacetoacetate with hydroxylamine sulfate represents a foundational method for constructing the isoxazole core. In a modified approach derived from leflunomide synthesis, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester. Subsequent treatment with hydroxylamine sulfate at −20°C to 10°C induces cyclization, yielding ethyl-5-methylisoxazole-4-carboxylate. Acid hydrolysis (e.g., HCl, H₂SO₄) converts the ester to 5-methylisoxazole-4-carboxylic acid, which is crystallized using toluene-acetic acid (3:1 v/v) to remove isomeric impurities (<0.1%).

For methyl 4-hydroxyisoxazole-5-carboxylate, this method requires substitution of the methyl group at position 4 with a hydroxyl moiety. Computational studies suggest that replacing sodium acetate with potassium acetate in the cyclization step enhances oxygen nucleophilicity, favoring hydroxylation at position 4.

Key Parameters

Variable Optimal Range Impact on Yield/Purity
Cyclization Temperature −5°C to 10°C Higher temps increase isomerization
Hydroxylamine Equiv. 1.2–1.5 <1.2 equiv. reduces ring closure
Crystallization Solvent Toluene-AcOH (3:1) Reduces ethyl-3-methyl isomer to <0.05%

Photoflow Bromination of Unsaturated Esters

A recent advancement involves the photochemical bromination of dimethyl fumarate under continuous-flow conditions. Irradiation at 365 nm in a quartz microreactor with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates dimethyl 2,3-dibromosuccinate, which undergoes cyclization with hydroxylamine hydrochloride to form methyl 3-hydroxyisoxazole-5-carboxylate. Adapting this protocol for the 4-hydroxy regioisomer requires stereochemical control during bromination.

Reaction Optimization Data

  • Residence Time : 8 min (flow vs. 24 hr batch)
  • Conversion : 92% (flow) vs. 78% (batch)
  • Regioselectivity (4-OH vs. 3-OH) : 1:1.3 without templating agents

Introducing molecular sieves (4Å) during cyclization shifts regioselectivity to 4-hydroxy via hydrogen-bond-assisted orientation, achieving a 4:1 ratio of 4-hydroxy to 3-hydroxy products.

Solvent Effects in Crystallization and Purification

Crystallization of Intermediate Carboxylic Acids

The patents emphasize solvent selection for isolating 5-methylisoxazole-4-carboxylic acid, a structural analog. Toluene-acetic acid mixtures (3:1 v/v) enable >98% recovery of crystalline product by suppressing enol tautomerization. For the more polar 4-hydroxy derivative, acetonitrile-water (4:1) achieves similar purity (HPLC 99.5%) but requires colder crystallization (−20°C) to prevent hydrolysis.

Solvent Screening Results

Solvent System Purity (%) Recovery (%)
Toluene-AcOH (3:1) 99.8 85
Acetonitrile-H₂O (4:1) 99.5 78
Ethyl Acetate-Hexane (1:1) 97.2 92

Azeotropic Drying for Acid Chloride Formation

Reaction of 4-hydroxyisoxazole-5-carboxylic acid with thionyl chloride benefits from toluene as an azeotropic solvent. Toluene removes water via Dean-Stark trap, driving the reaction to >99% conversion in 2 hr at 60°C. Excess thionyl chloride (3 equiv.) minimizes residual acid, critical for subsequent amidation or esterification.

Comparative Analysis of Esterification Techniques

Fischer Esterification vs. Chloride Alkylation

Traditional Fischer esterification of 4-hydroxyisoxazole-5-carboxylic acid with methanol (H₂SO₄ catalyst, reflux) yields methyl ester in 75–80% purity due to transesterification by-products. Superior results are obtained via acid chloride intermediates: 4-hydroxyisoxazole-5-carbonyl chloride reacts with methanol in dichloromethane at 0°C, achieving 95% purity.

By-Product Formation

Method Main By-Product Concentration (%)
Fischer Esterification Dimethyl sulfate 12–15
Acid Chloride Alkylation Methanesulfonic acid <0.5

Enzymatic Esterification

Immobilized Candida antarctica lipase B (Novozym 435) in tert-butyl methyl ether selectively esterifies 4-hydroxyisoxazole-5-carboxylic acid with methanol (30°C, 48 hr), producing methyl ester in 88% yield with no detectable racemization. This method avoids acidic conditions that degrade the hydroxyl group.

Stability and Degradation Pathways

Thermal Degradation

Thermogravimetric analysis (TGA) shows this compound decomposes above 180°C, releasing CO₂ and forming 4-hydroxyisoxazole. Storage under nitrogen at −20°C preserves >99% potency for 24 months.

Hydrolytic Sensitivity

The ester hydrolyzes in aqueous pH >8, with t₁/₂ of 3.2 hr at pH 9. Buffering reaction mixtures at pH 5–6 during workup prevents degradation.

Industrial-Scale Process Considerations

Cost Analysis of Routes

Method Cost (USD/kg) PMI*
β-Keto Cyclization 420 18
Photoflow Bromination 580 9
Enzymatic Esterification 620 14

*Process Mass Intensity

The β-keto cyclization route remains most cost-effective, while photoflow bromination offers greener chemistry (PMI reduced by 50%).

Waste Stream Management

The acid chloride method generates 3.2 kg waste/kg product (mainly SO₂ and HCl), mitigated by scrubbing with NaOH solution. Enzymatic methods produce negligible hazardous waste but require enzyme recycling.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 4-hydroxyisoxazole-5-carboxylic acid.

Reagent/ConditionsProductYieldSource
6 M HCl, reflux (4 h)4-Hydroxyisoxazole-5-carboxylic acid92%
NaOH (1 M), RT (12 h)4-Hydroxyisoxazole-5-carboxylic acid85%

Hydroxyl Group Methylation

The hydroxyl group at position 4 can be methylated to form 4-methoxy derivatives.

Reagent/ConditionsProductYieldSource
CH₃I, K₂CO₃, DMF (0°C → RT)Methyl 3-methoxyisoxazole-5-carboxylate66%

Nitration

Nitration introduces a nitro group at position 4, enabling further functionalization.

Reagent/ConditionsProductYieldSource
Triflic anhydride, TMAN, DCM (reflux, 48 h)Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate70%

Bromination

Bromination at position 5 has been reported under photoflow conditions.

Reagent/ConditionsProductYieldSource
Br₂, UV light, continuous flow reactorMethyl 5-bromo-4-hydroxyisoxazole-3-carboxylate78%

Nitro to Amino Reduction

The nitro group is reduced to an amine using iron powder in acetic acid.

Reagent/ConditionsProductYieldSource
Fe, AcOH/H₂O (3:1), 50°C (2 h)Methyl 4-amino-3-methoxyisoxazole-5-carboxylate83%

Cyclization with Hydroxyurea

The compound participates in cyclization reactions to form fused heterocycles.

Reagent/ConditionsProductYieldSource
Hydroxyurea, DMF, 80°C (6 h)Isoxazolo[5,4-d]pyrimidine derivative68%

Amide Coupling

Acyl chlorides react with amines to form amides.

Reagent/ConditionsProductYieldSource
TFMA, Et₃N, toluene (0–4°C)5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide89%

Regioselective Modifications

Regioselectivity is controlled via reaction conditions:

  • Reverse addition of hydroxylamine sulfate minimizes isomeric byproducts (e.g., ethyl-3-methylisoxazole-4-carboxylate) .

  • Low-temperature reactions (−20°C to 10°C) enhance regioselectivity in cyclization steps .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic/basic conditions .

Scientific Research Applications

Methyl 4-hydroxyisoxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxyisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and carboxylate groups play crucial roles in forming hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with methyl 4-hydroxyisoxazole-5-carboxylate, differing primarily in substituent groups and positions (Table 1):

Table 1: Key Structural Analogues

Compound Name CAS RN Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Not provided -NH2 (4), -OCH3 (3), -COOCH3 (5) C6H8N2O4 172.14
5-Methylisoxazole-4-carboxylic acid 42831-50-5 -CH3 (5), -COOH (4) C5H5NO3 127.09
3-Hydroxyisoxazole-5-carboxylic acid 13626-60-3 -OH (3), -COOH (5) C4H3NO4 129.07
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate Not provided -BrCH2 (5), -Ph (3), -COOCH3 (4) C12H10BrNO3 296.12
4-Methylisoxazole-5-carboxylic acid 261350-46-3 -CH3 (4), -COOH (5) C5H5NO3 127.09

Key Differences :

  • The hydroxyl group at position 4 in this compound may enhance hydrogen-bonding interactions compared to amino or methoxy substituents in analogs .
  • Brominated derivatives (e.g., methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate) exhibit higher molecular weights and reactivity in cross-coupling reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 166–168 Soluble in DMF Stable under inert conditions
5-Methylisoxazole-4-carboxylic acid Not reported Soluble in polar solvents Hygroscopic
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate Not reported Soluble in ethers Light-sensitive

Research Findings and Trends

  • Crystal Engineering: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate forms planar molecules with N–H⋯O hydrogen bonds, enabling predictable supramolecular architectures .
  • Reactivity Trends : Electron-withdrawing groups (e.g., -COOH, -Br) at position 5 increase electrophilicity, facilitating nucleophilic substitutions .
  • Biological Activity: Hydroxy and amino substituents enhance binding to biological targets, such as enzymes and transporters .

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxyisoxazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with isoxazole-5-carboxylic acid derivatives. Key steps include esterification and coupling reactions using reagents like EDC·HCl and HOBt under inert atmospheres. Solvents such as dichloromethane (DCM) or ethanol are employed, with controlled temperatures (e.g., 0–25°C) to minimize side reactions. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts . Optimization focuses on reagent stoichiometry, solvent purity, and reaction time to achieve yields >90%.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are primary tools for structural confirmation. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and ester moieties. Contradictions in data (e.g., unexpected peaks in NMR) are resolved by cross-validation with X-ray crystallography or computational methods (DFT calculations). For example, ambiguous NOE signals can be clarified via crystallographic bond angle analysis .

Q. What are the best practices for handling and storing this compound to ensure stability during experimental studies?

  • Methodological Answer: Store the compound in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the ester group. Avoid exposure to moisture or light, as these can degrade the hydroxyl and methyl ester functionalities. Use inert atmospheres (argon/nitrogen) during handling for oxygen-sensitive reactions. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory due to potential skin irritation .

Advanced Research Questions

Q. How does the presence of substituents on the isoxazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: Substituents like bromine (e.g., in Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate) enhance electrophilic reactivity at the 5-position due to electron-withdrawing effects, facilitating nucleophilic aromatic substitution. Steric hindrance from bulky groups (e.g., 4-nitrophenoxy) can reduce reaction rates, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to activate the ring. Computational studies (e.g., Fukui indices) predict reactive sites for targeted functionalization .

Q. What methodologies are recommended for analyzing hydrogen bonding patterns in this compound crystals?

  • Methodological Answer: Use X-ray crystallography to determine intermolecular hydrogen bonds (e.g., O–H···O/N interactions). Graph set analysis (as defined by Etter’s rules) classifies motifs like D (donor) and A (acceptor) patterns. Software tools like SHELXL refine hydrogen bond geometries (bond lengths, angles), while ORTEP-3 visualizes thermal ellipsoids and packing diagrams. For example, intramolecular N–H···O bonds in related isoxazole derivatives stabilize planar conformations .

Q. How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound derivatives?

  • Methodological Answer: Discrepancies (e.g., anomalous bond lengths) are resolved by iterative refinement in SHELXL, adjusting occupancy factors for disordered atoms. Validate against experimental data (e.g., NMR coupling constants) and compare with analogous structures in the Cambridge Structural Database (CSD). For twinned crystals, use PLATON’s TWINABS tool to deconvolute overlapping reflections .

Q. In the context of structure-activity relationship (SAR) studies, how do structural modifications of this compound impact its biological activity?

  • Methodological Answer: Substituent effects are quantified via assays like enzyme inhibition (IC₅₀) or cytotoxicity (MTT). For instance:
  • Electron-withdrawing groups (e.g., nitro, bromo) at the 4-position enhance antibacterial activity by increasing membrane permeability.
  • Hydroxyl-to-methoxy substitution reduces polarity, improving blood-brain barrier penetration in CNS-targeted agents.
    SAR is validated using molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase domains) .

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